3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple fused rings, including a cyclopentane ring, a pyrimidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Construction of the Pyrimidine Ring: The pyrimidine ring is often formed through condensation reactions involving urea or guanidine derivatives.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through cyclization reactions involving thiourea or related compounds.
Fusion of Rings: The final step involves the fusion of the cyclopentane, pyrimidine, and thiazole rings through appropriate condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is investigated for its potential use in the development of advanced materials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylpyrimidine Derivatives: Compounds with similar cyclopentane and pyrimidine structures.
Thiazolopyrimidine Derivatives: Compounds with similar thiazole and pyrimidine structures.
Uniqueness
3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific combination of cyclopentane, pyrimidine, and thiazole rings
Properties
Molecular Formula |
C14H20N4OS |
---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
11-cyclopentyl-4-methyl-5-thia-2,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),6-dien-8-one |
InChI |
InChI=1S/C14H20N4OS/c1-9-6-18-12-11(13(19)16-14(18)20-9)7-17(8-15-12)10-4-2-3-5-10/h9-10,15H,2-8H2,1H3 |
InChI Key |
JIUNBMDMOGELKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CN(CN3)C4CCCC4)C(=O)N=C2S1 |
Origin of Product |
United States |
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